molecular formula C25H29NO4 B020621 pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid CAS No. 102601-40-1

pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid

Cat. No. B020621
M. Wt: 407.5 g/mol
InChI Key: GUBBAMAOBVKDMC-DWBLJZBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is a chemical compound that is widely used in scientific research. It is a member of the pyridine family of compounds, which are known for their diverse applications in various fields of science. Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is synthesized using a specific method, which will be discussed in detail in Additionally, the scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will also be explored.

Mechanism Of Action

The mechanism of action of pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is not well understood. However, it is believed that this compound interacts with various biological molecules, including proteins, DNA, and RNA. This interaction can result in changes to the structure and function of these molecules, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.

Advantages And Limitations For Lab Experiments

Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has various advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used in the synthesis of various organic compounds. Additionally, this compound has various biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one limitation of this compound is that it is a complex molecule that requires expertise and specialized equipment for its synthesis and purification.

Future Directions

There are various future directions for the study of pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid. One future direction is the development of new synthetic methods for this compound, which could potentially increase its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological processes. Furthermore, the development of new materials and compounds based on pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid could lead to the discovery of new applications in various fields of science.

Synthesis Methods

Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is synthesized using a specific method. The synthesis of this compound involves the reaction of pyridine with a specific organic compound in the presence of a catalyst. The reaction results in the formation of the desired compound, which can then be purified using various techniques such as column chromatography, recrystallization, and distillation. The synthesis of this compound is a complex process that requires expertise and specialized equipment.

Scientific Research Applications

Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. This compound is also used in the development of new materials, such as liquid crystals, OLEDs, and conducting polymers. Additionally, pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is used in the study of various biological processes, including enzyme catalysis, protein folding, and DNA replication.

properties

CAS RN

102601-40-1

Product Name

pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

pyridine;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid

InChI

InChI=1S/C20H24O4.C5H5N/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;1-2-4-6-5-3-1/h5-14H,1-4H3,(H,21,22)(H,23,24);1-5H/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+;

InChI Key

GUBBAMAOBVKDMC-DWBLJZBXSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C.C1=CC=NC=C1

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.C1=CC=NC=C1

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.C1=CC=NC=C1

Other CAS RN

102601-40-1

synonyms

crocetin, pyridine salt

Origin of Product

United States

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